N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group on the oxadiazole ring and a methylphenoxy group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the oxadiazole intermediate with chloroacetic acid or its derivatives.
Attachment of the Methylphenoxy Group: The final step involves the nucleophilic substitution reaction where the methylphenoxy group is introduced using appropriate phenol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides or other nucleophiles/electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: It may be used in the production of materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-phenoxyacetamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-(1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide: Similar structure but lacks the methyl group on the oxadiazole ring.
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-phenylacetamide: Similar structure but lacks the phenoxy group.
Uniqueness
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of both the methyl group on the oxadiazole ring and the methylphenoxy group. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-5-10(6-4-8)17-7-11(16)13-12-9(2)14-18-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
InChI Key |
ITRIJZIOTKQKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C |
Origin of Product |
United States |
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